Cozaar

Übersicht

Beschreibung

Losartan is a medication primarily used to treat high blood pressure (hypertension) and to protect the kidneys from damage due to diabetes. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Losartan works by blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten. By blocking this action, losartan helps to relax blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Wirkmechanismus

Target of Action

Cozaar, also known as Losartan, primarily targets the angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is a significant regulator of blood pressure .

Mode of Action

Losartan is an angiotensin II receptor blocker (ARB) . It works by blocking the action of angiotensin II , a natural substance that tightens blood vessels . By blocking the binding of angiotensin II to the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Pharmacokinetics

Losartan has a bioavailability of 25–35% . It is primarily bound to albumin in the blood and is metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life of Losartan is about 1.5–2 hours, and it is excreted via the kidneys (13–25%) and bile duct (50–60%) . The pharmacokinetics of Losartan and its active metabolite are linear with oral doses up to 200 mg .

Result of Action

The primary result of Losartan’s action is the lowering of blood pressure . By blocking the action of angiotensin II, Losartan allows blood vessels to relax and widen, which reduces blood pressure and allows the heart to pump more efficiently . This reduction in blood pressure can lower the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .

Action Environment

The action of Losartan can be influenced by various environmental factors. For instance, patients with hepatic insufficiency have about 50% lower total plasma clearance of Losartan and about 2-times higher oral bioavailability . Additionally, the antihypertensive effect of Losartan may diminish towards the end of the dosing interval .

Wissenschaftliche Forschungsanwendungen

Losartan hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Angiotensin-II-Rezeptor-Blockern und deren Interaktionen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Umfassend untersucht wegen seiner therapeutischen Wirkungen bei der Behandlung von Bluthochdruck, diabetischer Nephropathie und Herzinsuffizienz. .

Industrie: Wird bei der Entwicklung neuer Arzneimittel verwendet und als Referenzstandard in Qualitätskontrollprozessen

Wirkmechanismus

Losartan wirkt, indem es die Bindung von Angiotensin II an den AT1-Rezeptor in verschiedenen Geweben, einschließlich glatter Gefäßmuskulatur und Nebennierenrinde, selektiv und kompetitiv blockiert. Diese Wirkung verhindert die vasokonstriktorischen und aldosteron-sekretorischen Wirkungen von Angiotensin II, was zur Entspannung der Blutgefäße und einer Senkung des Blutdrucks führt.

Biochemische Analyse

Biochemical Properties

Cozaar plays a significant role in biochemical reactions. It inhibits the binding of angiotensin II to type 1 in tissue, specifically in the kidney and adrenal gland . This inhibition causes vasodilation and decreases sodium and water retention, thus lowering blood pressure .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the angiotensin II receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound and its active metabolite inhibit the angiotensin II receptor more potently than losartan itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable under recommended storage conditions and is freely soluble in water and soluble in alcohol .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . This compound can significantly ameliorate renal microvascular injury and protect renal function .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with enzymes and cofactors in this pathway, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with the angiotensin II receptor at the cell membrane .

Vorbereitungsmethoden

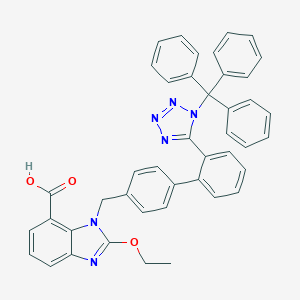

Synthetic Routes and Reaction Conditions

Losartan is synthesized through a multi-step process involving several key intermediates. One common method involves the reaction of a cyano-containing intermediate with an azide reagent in toluene in the presence of a catalyst. After the reaction, water is added to separate the reaction system into layers, and the middle layer is isolated. The product is then purified and crystallized .

Industrial Production Methods

In industrial settings, losartan is typically produced using a similar synthetic route but on a larger scale. The process involves the use of phase-transfer catalysts and other reagents to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of impurities, such as nitrosamines, which can be harmful .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Losartan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Losartan kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem Losartanmolekül modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen auf dem Losartanmolekül auftreten und zur Bildung verschiedener Derivate führen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von Losartan verwendet werden, umfassen Azidreagenzien, Phasentransferkatalysatoren und Lösungsmittel wie Toluol und Dichlormethan. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Losartan gebildet werden, umfassen seine aktiven Metaboliten und verschiedene Derivate, die für weitere Forschung und Entwicklung verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Losartan wird oft mit anderen ARBs verglichen, wie z. B. Valsartan, Candesartan und Irbesartan. Während alle diese Verbindungen durch Blockierung der Wirkung von Angiotensin II wirken, hat Losartan einige einzigartige Eigenschaften:

Valsartan: Ähnliche Wirkung, aber eine längere Halbwertszeit.

Candesartan: Potenter, muss aber in der Leber aktiviert werden.

Irbesartan: Ähnliche Wirksamkeit, aber anderes pharmakokinetisches Profil .

Diese Vergleiche unterstreichen die einzigartige Balance von Wirksamkeit, Sicherheit und pharmakokinetischen Eigenschaften von Losartan, die es zu einem weit verbreiteten und untersuchten ARB macht.

Eigenschaften

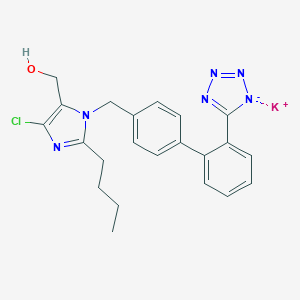

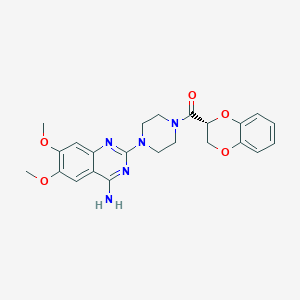

CAS-Nummer |

124750-99-8 |

|---|---|

Molekularformel |

C22H22ClKN6O |

Molekulargewicht |

461.0 g/mol |

IUPAC-Name |

potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1 |

InChI-Schlüssel |

XQGZJPMNGZVHQC-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] |

Isomerische SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] |

Kanonische SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+] |

Aussehen |

White to Off-White Solid |

Key on ui application |

antihypertensive |

Siedepunkt |

682 °C |

Kurze Beschreibung |

angiotensin II receptor antagonist, antihypertensive |

Color/Form |

Light yellow solid |

melting_point |

178-184 183.5-184.5 °C 183.5 - 184.5 °C |

Key on ui other cas no. |

11096-26-7 124750-99-8 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Reinheit |

>98% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

124750-99-8 (mono-potassium salt) |

Haltbarkeit |

2 years |

Löslichkeit |

1mg/mL 4.70e-03 g/L |

Synonyme |

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol Cozaar DuP 753 DuP-753 DuP753 Losartan Losartan Monopotassium Salt Losartan Potassium MK 954 MK-954 MK954 Monopotassium Salt, Losartan Potassium, Losartan Salt, Losartan Monopotassium |

Herkunft des Produkts |

United States |

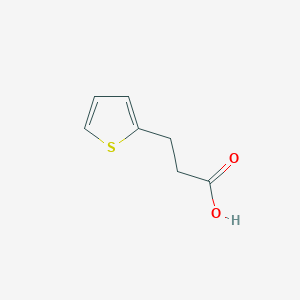

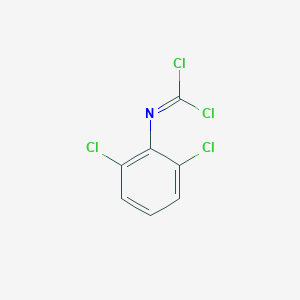

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B193075.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)